molecular formula C21H23Cl2N3O4S B2858700 (4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone CAS No. 877818-56-9

(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Cat. No. B2858700
CAS RN: 877818-56-9
M. Wt: 484.39
InChI Key: WALPBLYWTUDFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23Cl2N3O4S and its molecular weight is 484.39. The purity is usually 95%.
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Scientific Research Applications

Analgesic Potential

This compound has been studied for its analgesic properties . Research indicates that derivatives of this compound can be synthesized and characterized to evaluate their efficacy in pain management. The analgesic action of these derivatives has been estimated using methods like the Hot Plate Method, showing potent analgesic efficacy with varying durations of action . These findings suggest that the compound and its derivatives could be useful in developing new pain-relieving medications.

Pharmacophore Modeling

The compound is used in the design of pharmacophore models for analgesics. Pharmacophore modeling is a method used to identify the structural features of a molecule that are necessary for its biological activity. In this context, the compound serves as a basis for creating models that can lead to the development of new drugs with improved analgesic properties .

Opioid Receptor Analgesics Development

Derivatives of this compound have been explored for their potential as μ opioid receptor analgesics . The goal is to preserve opioid analgesic properties while minimizing adverse side effects such as addiction and dependence. This research is crucial for developing safer opioid medications .

Neuroprotective Studies

The compound has been implicated in neuroprotective studies . It’s been used to investigate neurotoxic potentials and their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. These studies are significant for understanding the compound’s impact on neurological health and potential therapeutic applications .

Anti-Inflammatory Activity

Research has suggested that derivatives of this compound may possess anti-inflammatory activities . Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. The compound’s role in anti-inflammatory pathways could lead to new treatments for inflammatory conditions .

Antidepressant and Anticonvulsant Effects

Lastly, the compound’s framework has been associated with antidepressant and anticonvulsant effects . By studying its derivatives, researchers aim to uncover new treatments for depression and seizure disorders, contributing to the field of neuropsychiatric medication development .

properties

IUPAC Name

(4-chloro-3-morpholin-4-ylsulfonylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O4S/c22-17-2-1-3-18(15-17)24-6-8-25(9-7-24)21(27)16-4-5-19(23)20(14-16)31(28,29)26-10-12-30-13-11-26/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALPBLYWTUDFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.